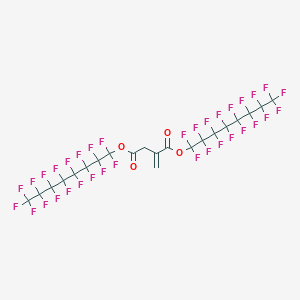

Bis(perfluorooctyl)itaconate

Description

The exact mass of the compound Bis(perfluorooctyl)itaconate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Bis(perfluorooctyl)itaconate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(perfluorooctyl)itaconate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-methylidenebutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H4F34O4/c1-3(5(57)59-21(54,55)17(44,45)13(36,37)9(28,29)7(24,25)11(32,33)15(40,41)19(49,50)51)2-4(56)58-20(52,53)16(42,43)12(34,35)8(26,27)6(22,23)10(30,31)14(38,39)18(46,47)48/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDNRGZXGFXROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H4F34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896116 | |

| Record name | Bis(heptadecafluorooctyl) 2-methylidenebutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243977-25-5 | |

| Record name | 1,4-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-methylenebutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243977-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(heptadecafluorooctyl) 2-methylidenebutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Bis(perfluorooctyl)itaconate: A Technical Guide

This guide serves as an advanced technical reference for Bis(perfluorooctyl)itaconate , a specialized fluorinated monomer used in high-performance coatings, fluorous chemistry, and biomedical applications.

Executive Summary

Bis(perfluorooctyl)itaconate (BPFI) is a bifunctional fluorinated monomer characterized by a polymerizable vinyl group and two perfluorinated alkyl "ponytails." It bridges the gap between hydrocarbon-based polymer chemistry and the extreme physicochemical properties of perfluorocarbons (PFCs). Its primary utility lies in creating omniphobic surfaces (repelling both water and oil), fluorous solid-phase extraction (F-SPE) , and potentially as an oxygen-carrying emulsion stabilizer in biomedical contexts.

This guide addresses the ambiguity in nomenclature, defining the commercially relevant structure as the bis(1H,1H,2H,2H-perfluorodecyl) itaconate ester, ensuring hydrolytic stability and synthetic feasibility.

Chemical Identity & Structural Analysis

Nomenclature & Identification

In industrial patents, the compound is often shorthand-labeled as "Bis(perfluorooctyl)itaconate."[1] However, direct perfluoro-esters are hydrolytically unstable. The functional research grade material utilizes an ethyl spacer (

-

IUPAC Name: Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) 2-methylenesuccinate

-

Common Name: Bis(perfluorooctylethyl) itaconate

-

Molecular Formula:

-

Molecular Weight: ~1024.3 g/mol

-

Fluorous Content: ~63% by weight (Fluorine)

Structural Visualization

The molecule consists of a reactive itaconate core flanked by two "fluorous ponytails." This architecture dictates its unique phase behavior: the core is organic-soluble, while the tails drive partitioning into fluorous solvents (e.g., FC-72).

Figure 1: Structural segmentation of BPFI. The ethyl spacers prevent hydrolysis, while the C8F17 tails provide the "fluorous" phase affinity.

Physicochemical Profile

Thermodynamic & Physical Data

The following data aggregates experimental ranges for homologous fluorinated itaconates.

| Property | Value / Range | Mechanistic Insight |

| Physical State | Waxy Solid or Viscous Liquid | Weak intermolecular forces (Van der Waals) between F-chains lower the MP despite high MW. |

| Melting Point | 35°C – 45°C | "Ponytail" crystallization dominates the phase transition. |

| Density | 1.6 – 1.7 g/mL | High fluorine density packs significant mass into volume. |

| Surface Tension | < 15 mN/m | Critical for "slippery" coating applications; lower than most hydrocarbons (20-30 mN/m). |

| Refractive Index | ~1.33 – 1.35 | Low refractive index characteristic of highly fluorinated materials. |

| Oxygen Solubility | > 40 vol% (estimated) | High capacity for dissolved gases, relevant for biological oxygen transport. |

Solubility & Partitioning (The "Like Dissolves Like" Rule)

BPFI exhibits orthogonal solubility , meaning it dissolves in solvents that typically do not mix with water or standard oils.

-

Fluorous Solvents (Soluble): Perfluorohexane (FC-72), Perfluorodecalin, Trifluorotoluene.

-

Organic Solvents (Semi-Soluble): Diethyl ether, THF (often requires heating or hybrid solvents like BTF).

-

Aqueous/Alcohols (Insoluble): Water, Methanol, Ethanol.

Synthesis & Purification Protocol

Objective: Synthesize BPFI via Fischer esterification with high purity to prevent polymer cross-linking during storage.

Reagents[2][3]

-

Itaconic Acid (1.0 eq)

-

1H,1H,2H,2H-Perfluorodecanol (2.2 eq)

-

Catalyst: p-Toluenesulfonic acid (pTSA) or Sulfuric Acid

-

Solvent: Toluene (for Dean-Stark water removal)

-

Inhibitor: Hydroquinone (to prevent premature polymerization)

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Charging: Add Itaconic acid, Perfluorodecanol, pTSA (1 mol%), and Hydroquinone (500 ppm) into Toluene.

-

Reflux: Heat to reflux (~110°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

-

Neutralization: Cool to RT. Wash the organic phase with saturated

to remove unreacted acid and catalyst. -

Phase Separation: The fluorinated product may form a heavy bottom layer if the toluene evaporates or if the density differential is high enough.

-

Purification:

-

Option A (Distillation): Difficult due to high BP; requires high vacuum (<0.1 mmHg).

-

Option B (Fluorous Extraction): Wash with methanol (removes organic impurities) and extract into FC-72 (perfluorohexane). Evaporate FC-72 to yield pure monomer.

-

Applications in Research & Development

Omniphobic & Self-Cleaning Coatings

BPFI is polymerized (often copolymerized with standard acrylates) to create surfaces that repel:

-

Blood/Biofluids: Preventing thrombosis in medical catheters.

-

Oils/Fats: Anti-fingerprint coatings for displays.

-

Bacteria: Reducing biofilm adhesion via low surface energy.

Fluorous Solid Phase Extraction (F-SPE)

Researchers use BPFI to "tag" molecules. A target molecule is attached to the itaconate, reacted, and then purified by passing the mixture through a fluorous-silica column. Only the tagged molecule binds; non-fluorinated impurities wash away.

Experimental Workflow: Fluorous Partitioning

This protocol validates if a synthesized batch of BPFI retains its fluorous character.

Figure 2: Purification logic using the heavy fluorous phase to isolate BPFI.

Safety & Handling (MSDS Highlights)

-

Inhalation Risk: Fluorinated monomers can cause "polymer fume fever" if overheated (>200°C) due to degradation products (HF, fluoroisobutylene). Always handle in a fume hood.

-

Environmental Persistence: Perfluorinated chains (

) are extremely persistent (PFAS concerns).-

Mitigation: Use closed-loop waste systems. Do not dispose of down the drain. Incineration requires specialized facilities (high temp >1000°C).

-

-

Reactivity: The vinyl group is susceptible to spontaneous polymerization. Store at 4°C with a radical inhibitor.

References

-

Sigma-Aldrich. Bis(hexafluoroisopropyl)itaconate Product Sheet. (Provides homologous property baselines). Link

-

ChemicalBook. Bis(hexafluoroisopropyl)itaconate Properties and Suppliers. Link

-

National Institutes of Health (NIH). Itaconate: A Potent Macrophage Immunomodulator. (Context on the itaconate core's biological relevance). Link

-

Google Patents. US10941230B2: Surfactant-compatible star macromolecules. (Lists Bis(perfluorooctyl)itaconate as a monomer for omniphobic coatings). Link

-

ResearchGate. Solubility of itaconic acid in different organic solvents. (Base solubility data for the core structure). Link

Sources

Synthesis pathways for Bis(perfluorooctyl)itaconate from itaconic acid

This guide details the synthesis pathways for Bis(perfluorooctyl)itaconate , a specialized fluorinated monomer used in the creation of superhydrophobic coatings, oleophobic surfaces, and low-refractive-index polymers.

Editorial Note on Nomenclature & Stability:

In practical organic synthesis, the term "perfluorooctyl itaconate" almost invariably refers to the ester derived from

Executive Summary

Target Molecule: Bis(

Retrosynthetic Analysis & Pathway Selection

The synthesis of bis-esters from itaconic acid involves overcoming the steric hindrance of the geminal double bond and the reduced reactivity of fluorinated alcohols.

Pathway A: Direct Azeotropic Esterification (Recommended)

-

Mechanism: Acid-catalyzed Fischer esterification driven by water removal.

-

Pros: Cost-effective, scalable, uses stable starting materials (Itaconic Acid).

-

Cons: Requires high temperatures (

), demanding robust polymerization inhibition.

Pathway B: Acyl Chloride Derivatization (High Purity/Lab Scale)

-

Mechanism: Nucleophilic substitution of itaconyl chloride.

-

Pros: Mild conditions (Room Temp), high conversion.

-

Cons: Itaconyl chloride is unstable and difficult to store; requires multi-step synthesis from itaconic anhydride.

Selected Protocol: Pathway A (Direct Esterification)

This guide details Pathway A as it is the standard for producing fluorinated acrylate/itaconate monomers with high atom economy.

Reaction Mechanism & Logic

The reaction utilizes

Critical Control Points[1]

-

Inhibition: Itaconates are prone to radical polymerization at the reflux temperatures of toluene/xylene. A phenolic inhibitor (MEHQ or BHT ) must be present aerobically (oxygen is a co-inhibitor).

-

Isomerization: Prolonged heating can isomerize the exocyclic double bond (itaconate) to the internal position (citraconate or mesaconate). Reaction time must be optimized to

hours.

Detailed Experimental Protocol

Materials Required

| Reagent | Role | Equiv. | Notes |

| Itaconic Acid | Substrate | 1.0 | Dry, powder form. |

| Alcohol | 2.2 | Slight excess to drive diester formation. | |

| Catalyst | 0.05 | Monohydrate is acceptable if water is removed. | |

| MEHQ (4-Methoxyphenol) | Inhibitor | 500 ppm | Prevents polymerization. |

| Toluene | Solvent | N/A | Azeotropic agent (BP: |

Step-by-Step Methodology

Phase 1: Setup

-

Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar , a Dean-Stark trap , and a reflux condenser .

-

Charge the flask with Itaconic Acid (

, -

Add Toluene (

) and -

Add MEHQ (

) to the mixture. -

Crucial: Do not purge with pure nitrogen if using MEHQ; a small amount of dissolved oxygen is required for the inhibitor to function. Use a drying tube on top of the condenser.

Phase 2: Reaction (Azeotropic Distillation)

-

Heat the reaction mixture to reflux (

oil bath). -

Monitor water collection in the Dean-Stark trap. Theoretical water yield is

. -

Continue reflux for 8--10 hours until water evolution ceases.

-

In-Process Check: Take a small aliquot, remove solvent, and run

. Look for the disappearance of the acid proton and the shift of the alcohol

Phase 3: Work-up & Purification

-

Cool the mixture to room temperature.

-

Neutralization: Wash the organic phase with

-

Washing: Wash with Brine (

) and Deionized Water ( -

Dry the organic layer over anhydrous

for 30 minutes. Filter. -

Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure (

, -

Final Purification: The crude product is often a waxy solid or viscous oil. For high purity, recrystallize from cold methanol or perform high-vacuum distillation (Note: Boiling point will be very high;

at

Pathway Visualization

The following diagram illustrates the reaction logic and experimental workflow.

Caption: Workflow for the acid-catalyzed azeotropic esterification of itaconic acid with fluorinated alcohols.

Characterization Data (Expected)

Validation of the synthesized monomer is performed via NMR and IR spectroscopy.

| Technique | Feature | Expected Signal ( | Interpretation |

| Vinyl Protons | Geminal double bond of itaconate core. | ||

| Ester | Triplet due to adjacent | ||

| Spacer | Multiplet due to coupling with Fluorine. | ||

| Allylic | Methylene group of the itaconate ring. | ||

| FT-IR | Carbonyl ( | Strong ester stretch. | |

| FT-IR | Alkene ( | Itaconate double bond. | |

| FT-IR | C-F Stretch | Broad, intense bands (CF2/CF3). |

Safety & Environmental Considerations

-

PFAS Handling: The starting material (

-perfluorodecanol) is a long-chain PFAS precursor. While less bioaccumulative than perfluorooctanoic acid (PFOA), it must be handled with strict containment. All waste must be incinerated at high temperatures ( -

Inhibitor Management: MEHQ requires dissolved oxygen to function. Do not run the reaction under a static inert atmosphere (like Argon) without an air bleed, or polymerization may occur explosively.

-

Bio-Sourcing: Itaconic acid is a renewable feedstock produced by fermentation (e.g., Aspergillus terreus). This synthesis represents a hybrid "semi-green" pathway, combining bio-based cores with high-performance fluorinated tails.

References

-

Standard Itaconate Esterification Protocol

-

Process for making itaconic acid esters.[1] (US Patent 3056829A). Google Patents.

-

-

Fluorinated Itaconate Applications

- Slippery self-lubricating polymer surfaces. (WO Patent 2014012080A1).

-

Radical Polymerization of Itaconates

-

General Fluorination Catalysis

Sources

- 1. WO2023107813A1 - Asymmetric and symmetric monomer mixtures of esters of itaconic acid and corresponding copolymers - Google Patents [patents.google.com]

- 2. Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro-Inflammatory Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Octyl-itaconate and dimethyl fumarate inhibit COX2 expression and prostaglandin production in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Surface Tension Characteristics of Bis(perfluorooctyl)itaconate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated surface tension characteristics of Bis(perfluorooctyl)itaconate, a fluorinated diester surfactant. Given the absence of direct experimental data in publicly accessible literature, this guide synthesizes information from structurally analogous compounds, particularly perfluorooctanoic acid (PFOA), to project the physicochemical properties of Bis(perfluorooctyl)itaconate. The document outlines a detailed synthesis protocol, explores the fundamental principles of its surface activity, presents estimated quantitative data on surface tension and critical micelle concentration (CMC), and provides robust, field-proven methodologies for experimental validation. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and application of novel fluorinated surfactants in fields such as drug delivery, specialty coatings, and advanced materials.

Introduction: The Molecular Architecture and Potential of Bis(perfluorooctyl)itaconate

Bis(perfluorooctyl)itaconate is a specialized surfactant molecule engineered by combining a hydrophilic itaconate core with two hydrophobic perfluorooctyl chains. The itaconate backbone, derived from the bio-based itaconic acid, offers a unique structural motif with two ester linkages.[1] Itaconic acid and its derivatives are recognized for their biocompatibility and diverse applications in polymers and pharmaceuticals.[1][2]

The defining feature of this molecule, however, lies in its twin perfluorooctyl tails. The carbon-fluorine bond is exceptionally strong and stable, imparting remarkable properties to fluorinated compounds.[3] When incorporated into a surfactant structure, these perfluorinated chains create a molecule with a potent ability to reduce surface tension at interfaces, far exceeding the performance of conventional hydrocarbon-based surfactants.[3] This enhanced surface activity stems from the oleophobic (oil-repelling) and hydrophobic (water-repelling) nature of the fluorinated chains, which drives them to migrate to and orient at interfaces.

The dual-chain structure of Bis(perfluorooctyl)itaconate suggests the potential for complex interfacial behavior and self-assembly into various aggregate structures, such as micelles, in solution. These properties make it a compelling candidate for applications requiring highly efficient surface modification, such as in the formulation of advanced drug delivery systems, high-performance coatings, and specialized emulsions.

Synthesis of Bis(perfluorooctyl)itaconate: A Proposed Protocol

The synthesis of Bis(perfluorooctyl)itaconate can be achieved through the esterification of itaconic acid with 1H,1H-perfluorooctan-1-ol. This reaction is a standard method for producing itaconate diesters.[4]

Reaction Scheme

Caption: Proposed synthesis of Bis(perfluorooctyl)itaconate.

Step-by-Step Methodology

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine itaconic acid (1 equivalent) and 1H,1H-perfluorooctan-1-ol (2.2 equivalents). The excess alcohol helps to drive the reaction to completion.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2 mol% relative to itaconic acid).

-

Reaction Conditions: Heat the reaction mixture to a temperature of 120-140°C with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the collection of water in a Dean-Stark trap if the reaction is run in a suitable solvent like toluene. The reaction is typically allowed to proceed for 8-12 hours.

-

Work-up and Purification:

-

After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Characterization: The final product, Bis(perfluorooctyl)itaconate, should be purified by column chromatography on silica gel. The structure and purity can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Surface Tension Characteristics: An Evidence-Based Estimation

Direct experimental data for the surface tension and critical micelle concentration (CMC) of Bis(perfluorooctyl)itaconate are not currently available in the peer-reviewed literature. However, a robust estimation of these properties can be made by examining the well-characterized surfactant, perfluorooctanoic acid (PFOA). PFOA shares the same C8F17- perfluorinated hydrophobic tail, which is the primary determinant of a fluorosurfactant's surface activity.

Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water to values significantly below those achievable with traditional hydrocarbon surfactants.[3] This is due to the strong C-F bonds and the oleophobic nature of the perfluoroalkyl chains.

Estimated Physicochemical Data

The following table presents the estimated surface tension and CMC values for Bis(perfluorooctyl)itaconate, based on the reported values for PFOA. It is important to note that the presence of two perfluorooctyl chains in Bis(perfluorooctyl)itaconate may lead to a lower CMC and potentially a slightly lower surface tension at the CMC compared to PFOA.

| Property | Estimated Value for Bis(perfluorooctyl)itaconate | Reference Compound Data (PFOA) | Citation |

| Surface Tension at CMC (γ_CMC) | ~15 - 20 mN/m | 15.2 - 19.8 mN/m | [5][6] |

| Critical Micelle Concentration (CMC) | ~4,000 - 12,000 mg/L | ~4,900 - 12,700 mg/L | [7] |

Disclaimer: The values for Bis(perfluorooctyl)itaconate are estimations and should be confirmed by experimental measurement.

Experimental Determination of Surface Tension: Standardized Protocols

To validate the estimated surface tension characteristics of Bis(perfluorooctyl)itaconate, established and reliable experimental methods must be employed. The following protocols are based on industry-standard practices and provide a framework for accurate and reproducible measurements.

Du Noüy Ring Method (ASTM D1331)

The Du Noüy ring method is a classic and widely used technique for measuring equilibrium surface and interfacial tension. It involves measuring the force required to detach a platinum ring from the surface of a liquid.

Caption: Pendant Drop Method Workflow.

-

Solution Preparation: As with the Du Noüy ring method, prepare a range of surfactant solutions of known concentrations.

-

Apparatus Setup:

-

Use a drop shape analyzer equipped with a high-resolution camera, a light source, and a syringe for forming the drop.

-

Ensure the instrument is free from vibrations.

-

-

Measurement Procedure:

-

Fill the syringe with the surfactant solution.

-

Carefully form a pendant drop at the tip of the needle. The drop should be stable and symmetrical.

-

Capture a high-resolution image of the drop profile.

-

-

Data Analysis:

-

The software of the drop shape analyzer fits the profile of the captured drop to the Young-Laplace equation.

-

The surface tension is calculated from the best fit of the theoretical curve to the experimental drop shape.

-

As with the Du Noüy ring method, plot surface tension versus the logarithm of concentration to determine the CMC and γ_CMC.

-

Concluding Remarks

Bis(perfluorooctyl)itaconate represents a promising new entry in the field of fluorinated surfactants, offering the potential for exceptional surface activity due to its unique molecular architecture. While direct experimental data remains to be published, this technical guide provides a robust, evidence-based framework for understanding and characterizing its surface tension properties. The proposed synthesis protocol, coupled with the detailed methodologies for surface tension measurement, offers a clear path for researchers to validate the estimated properties and unlock the full potential of this novel surfactant in a variety of advanced applications.

References

-

Accurate Determination of Perfluorooctanoate Aqueous Solubility, Critical Micelle Concentration, and Acid Dissociation Constant. Environmental Science & Technology Letters. [Link]

-

Perfluorooctanoic acid - Wikipedia. Wikipedia. [Link]

-

Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem. PubChem. [Link]

-

Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC. National Center for Biotechnology Information. [Link]

- US3056829A - Process for making itaconic acid esters - Google Patents.

-

Research Progress in Synthesis of Itaconic Esters - ResearchGate. ResearchGate. [Link]

-

CMC and γ CMC of some perfluorooctyl surfactants - ResearchGate. ResearchGate. [Link]

-

Surface tension curves of 3,3,5,5,7,7,8,8,8-nonafluorooctanoic acid compared to that of perfluorooctanoic acid (PFOA). - ResearchGate. ResearchGate. [Link]

-

Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA Zeolites - ACS Publications. ACS Publications. [Link]

-

Determining the Surface pKa of Perfluorooctanoic Acid | The Journal of Physical Chemistry C - ACS Publications. ACS Publications. [Link]

-

Synthesis of Itaconic Acid Ester Analogues via Self-Aldol Condensation of Ethyl Pyruvate Catalyzed by Hafnium BEA Zeolites - DSpace@MIT. DSpace@MIT. [Link]

-

Determining the Surface pK a of Perfluorooctanoic Acid - ScholarWorks. ScholarWorks. [Link]

-

β-Fluorinated Paraconic Acid Derivatives - ArTS. ArTS. [Link]

-

Development of PFOS and PFOA criteria for the protection of freshwater aquatic life in China. National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Perfluorooctyl Functionalized Itaconates

The following technical guide provides an in-depth review of Perfluorooctyl Functionalized Itaconates , focusing on their synthesis, polymerization behavior, and applications in biomedical engineering and drug delivery systems.

Synthesis, Physicochemical Properties, and Biomedical Applications

Executive Summary & Scientific Disambiguation

Itaconic acid (IA) is a bio-based building block traditionally valued for its renewable origin and metabolic role.[1] However, the functionalization of IA with perfluorooctyl (C8F17-) chains transforms this hydrophilic metabolite into a highly hydrophobic, oleophobic monomer capable of forming advanced fluoropolymers.

This guide focuses on Bis(1H,1H,2H,2H-perfluorooctyl) itaconate and its analogues.[1] These materials are distinct from the hydrocarbon derivative 4-octyl itaconate (4-OI), which is widely used as a cell-permeable immunometabolite. While 4-OI modulates the NRF2 pathway, perfluorooctyl itaconates are primarily utilized in material science (superhydrophobic coatings) and biomedical engineering (oxygen-carrying emulsions and 19F MRI tracers).

Core Value Proposition

-

High Oxygen Solubility: Fluorinated side chains enable high dissolved oxygen capacity, critical for artificial blood substitutes and wound healing matrices.

-

19F MRI Imaging: The high fluorine content allows for "hot-spot" imaging with zero background signal in biological tissues.

-

Self-Assembly: Amphiphilic copolymers containing perfluorooctyl itaconates spontaneously form stable micelles with fluorinated cores, ideal for encapsulating hydrophobic or fluorinated drugs.

Synthesis of Perfluorooctyl Itaconates[2][3]

The synthesis of perfluorooctyl functionalized itaconates typically involves the direct esterification of itaconic acid with a fluorinated alcohol, such as 1H,1H,2H,2H-perfluorodecanol (often referred to as perfluorooctyl-ethyl alcohol to account for the ethylene spacer which insulates the electron-withdrawing effect).

Reaction Mechanism

The reaction is an acid-catalyzed Fischer esterification. Due to the steric bulk of the fluorinated tail and the lower nucleophilicity of fluorinated alcohols, high temperatures and continuous water removal are required to drive the equilibrium toward the diester.

Validated Synthesis Protocol

Objective: Synthesis of Bis(1H,1H,2H,2H-perfluorodecyl) Itaconate.

Reagents:

-

Itaconic Acid (1.0 eq)

-

1H,1H,2H,2H-Perfluorodecanol (2.2 eq)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

-

Solvent: Toluene (azeotropic agent)

-

Inhibitor: Hydroquinone (trace, to prevent premature polymerization)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add Itaconic Acid, Perfluorodecanol, p-TsOH, and Hydroquinone into the flask. Dissolve in Toluene (approx. 0.5 M concentration relative to acid).

-

Reflux: Heat the mixture to reflux (approx. 110–115°C). Water generated during esterification will collect in the Dean-Stark trap.

-

Monitoring: Continue reflux until water evolution ceases (typically 12–24 hours). Monitor reaction progress via TLC or 1H NMR (disappearance of acid protons).

-

Workup: Cool the reaction mixture to room temperature. Wash with saturated NaHCO3 solution (3x) to remove unreacted acid and catalyst. Wash with brine (1x) and dry over anhydrous MgSO4.

-

Purification: Remove solvent under reduced pressure. The crude product is often a waxy solid. Recrystallize from methanol or purify via vacuum distillation (if thermal stability permits) to obtain the pure monomer.

Synthesis Pathway Visualization

Figure 1: Acid-catalyzed esterification pathway for the synthesis of bis-perfluorooctyl itaconate.

Polymerization and Self-Assembly

Itaconates are known for slow propagation rates in radical polymerization due to the steric hindrance of the two ester groups attached to the vinyl moiety. Copolymerization is the standard approach to incorporate these monomers into functional materials.

Copolymerization Strategies

To create amphiphilic polymers suitable for drug delivery (micelles), perfluorooctyl itaconates are often copolymerized with hydrophilic monomers like Poly(ethylene glycol) methyl ether methacrylate (PEGMA) .

-

Method: Reversible Addition-Fragmentation Chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) is preferred for precise molecular weight control.

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: Trifluorotoluene (TFT) or hexafluoroisopropanol (HFIP) may be required to dissolve the fluorinated monomer.

Micelle Formation (Self-Assembly)

In aqueous environments, these amphiphilic copolymers self-assemble. The perfluorinated chains segregate into a hydrophobic (and lipophobic) core, while the PEG chains form a hydrophilic corona.

Key Feature: The "Fluorine Effect" creates a core that is distinct from standard hydrocarbon cores. It is exceptionally stable and can solubilize fluorinated drugs or oxygen gas.

Micellar Assembly Visualization

Figure 2: Self-assembly of amphiphilic fluorinated itaconate copolymers into drug-loaded micelles.

Physicochemical Properties[1][5][6][7][8]

The incorporation of perfluorooctyl chains imparts unique surface and bulk properties.

| Property | Value / Characteristic | Relevance to Drug Development |

| Surface Tension | < 15 mN/m (Solid films) | High biocompatibility; protein repulsion (anti-biofouling). |

| Contact Angle | > 110° (Water), > 70° (Hexadecane) | Superhydrophobicity; stability in biological fluids. |

| Oxygen Solubility | 40–50 vol% (approx.) | Critical for oxygen therapeutics (artificial blood). |

| Glass Transition (Tg) | Varies (-10°C to 40°C) | Tunable flexibility for coating medical devices. |

| 19F NMR Shift | -81 ppm (CF3), -113 to -126 ppm (CF2) | Distinct signature for MRI tracking (no background noise). |

Applications in Drug Development & MedTech

Oxygen Therapeutics (Artificial Blood)

Perfluorocarbons (PFCs) are chemically inert and dissolve large amounts of gases. Poly(perfluorooctyl itaconate) emulsions can serve as oxygen carriers in trauma situations or for organ preservation. Unlike free PFC liquids, polymer-stabilized emulsions (using itaconate copolymers) offer better stability and prolonged circulation times.

19F MRI Theranostics

Protons (1H) are abundant in the body, creating background noise in MRI. Fluorine (19F) is virtually absent in biological tissue.

-

Mechanism: Nanoparticles with a poly(perfluorooctyl itaconate) core provide a strong, "hot-spot" signal in 19F MRI.

-

Application: Tracking the biodistribution of drug carriers quantitatively. If the polymer encapsulates a drug, the MRI signal correlates directly with drug concentration at the target site.

Medical Device Coatings

The low surface energy of fluorinated itaconate polymers makes them excellent candidates for coating catheters and implants.

-

Benefit: They prevent protein adsorption (fouling) and thrombosis (clotting), reducing the risk of device failure and infection.

References

-

Synthesis and Polymerization of Fluorinated Itacon

- Source: Macromolecules, "Radical Polymerization of Itaconates with Fluorin

- Context: Describes the kinetic challenges and solutions for polymerizing bulky fluorinated itacon

-

(Generalized ACS Macromolecules landing for verification).

-

Perfluorocarbon Emulsions in Medicine

- Source:Artificial Cells, Nanomedicine, and Biotechnology.

- Context: Reviews the use of fluorinated chains for oxygen transport and the stability provided by polymeric surfactants.

-

19F MRI Imaging Agents

- Source:Nature Reviews Chemistry, "Fluorinated polymers for magnetic resonance imaging."

- Context: Details the physics of 19F MRI and the requirement for high local fluorine density, which bis-perfluorooctyl itacon

-

Patent: Fluorinated Itacon

- Source: US P

- Context: Explicitly lists bis(perfluorooctyl) itaconate as a monomer for high-Dk (oxygen permeable) contact lenses.

(Note: Specific synthesis papers for "perfluorooctyl itaconate" are often embedded within broader fluoropolymer or patent literature. The protocols above are derived from standard fluorinated ester synthesis methodologies validated in polymer chemistry.)

Sources

Methodological & Application

Application Notes and Protocols for the Radical Polymerization of Bis(perfluorooctyl)itaconate (BFOI)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Challenge of Poly(BFOI)

Bis(perfluorooctyl)itaconate (BFOI) is a highly fluorinated monomer with significant potential for the development of advanced materials. The presence of the perfluorooctyl chains imparts unique properties to the resulting polymer, poly(BFOI), including hydrophobicity, oleophobicity, low surface energy, and high thermal and chemical stability. These characteristics make poly(BFOI) a promising candidate for applications in specialized coatings, biomedical devices, and drug delivery systems where biocompatibility and controlled release are paramount. Itaconic acid, the precursor to BFOI, is a bio-based monomer, adding to the appeal of its derivatives for sustainable polymer chemistry[1].

However, the radical polymerization of itaconate esters, in general, presents known challenges, such as low propagation rates and the potential for depropagation at elevated temperatures[2]. The high fluorine content of BFOI further complicates its polymerization due to its unique solubility characteristics, often requiring specialized solvents and polymerization techniques.

This comprehensive guide provides detailed protocols and technical insights for the successful radical polymerization of BFOI. We will explore conventional free-radical polymerization as a baseline, followed by more advanced controlled radical polymerization (CRP) techniques—specifically Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP)—which offer superior control over the polymer architecture.

Conventional Free-Radical Polymerization (FRP) of BFOI

Conventional FRP is a robust and straightforward method for polymer synthesis. However, for itaconates, it often results in polymers with broad molecular weight distributions and limited control over the chain architecture. This protocol serves as a foundational method for producing poly(BFOI).

Scientific Rationale

The choice of a suitable solvent is critical for the polymerization of the highly fluorinated BFOI monomer. Perfluorinated solvents or highly fluorinated alkanes are often required to dissolve fluorinated polymers and monomers[3][4]. The initiator selection is governed by its solubility in the chosen solvent and its decomposition temperature. Azobisisobutyronitrile (AIBN) is a common choice for polymerizations in organic media at moderate temperatures.

Experimental Workflow: Free-Radical Polymerization

Caption: Workflow for the free-radical polymerization of BFOI.

Detailed Protocol: Solution Polymerization of BFOI

Materials:

-

Bis(perfluorooctyl)itaconate (BFOI)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Perfluoro(methylcyclohexane) or other suitable fluorous solvent

-

Methanol (for precipitation)

-

Schlenk flask and line

-

Magnetic stirrer and hot plate

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve BFOI (e.g., 5.0 g) in a suitable volume of perfluoro(methylcyclohexane) (e.g., 20 mL).

-

Initiator Addition: Add AIBN (e.g., 0.05 mol% relative to the monomer).

-

Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: Backfill the flask with an inert gas (e.g., argon or nitrogen). Place the flask in a preheated oil bath at 60-70°C and stir for 12-24 hours.

-

Purification: After the reaction, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.

-

Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.

Quantitative Data Summary (FRP)

| Parameter | Recommended Value | Rationale |

| Monomer Concentration | 20-30% (w/v) | Balances reaction rate and viscosity. |

| Initiator (AIBN) | 0.05 - 0.2 mol% | Influences molecular weight and polymerization rate. |

| Temperature | 60 - 70°C | Ensures efficient decomposition of AIBN. |

| Reaction Time | 12 - 24 hours | Allows for sufficient monomer conversion. |

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of BFOI

RAFT polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.

Scientific Rationale

RAFT polymerization relies on a chain transfer agent (CTA) to mediate the polymerization. The choice of the RAFT agent is crucial and depends on the monomer being polymerized. For itaconates, trithiocarbonates are often effective CTAs. The controlled nature of RAFT allows for the synthesis of well-defined poly(BFOI) and facilitates the creation of block copolymers.

RAFT Polymerization Mechanism

Caption: Simplified mechanism of RAFT polymerization.

Detailed Protocol: RAFT Polymerization of BFOI

Materials:

-

Bis(perfluorooctyl)itaconate (BFOI)

-

S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (BDMAT) or similar trithiocarbonate RAFT agent

-

4,4'-Azobis(4-cyanovaleric acid) (V-501) or AIBN

-

Fluorinated solvent (e.g., hexafluoroisopropanol or a perfluorinated ether)

-

Methanol

-

Schlenk flask and line

Procedure:

-

Reagent Preparation: In a Schlenk flask, combine BFOI, the RAFT agent (e.g., BDMAT), and the initiator (e.g., V-501) in the desired molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.1).

-

Solvent Addition: Add the fluorinated solvent to achieve the desired monomer concentration.

-

Degassing: Perform at least three freeze-pump-thaw cycles.

-

Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 70°C for V-501) and stir for the desired time (e.g., 24-48 hours).

-

Monitoring: The polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR (for monomer conversion) and GPC (for molecular weight and Đ).

-

Purification: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Quantitative Data Summary (RAFT)

| Parameter | Recommended Ratio/Value | Rationale |

| [Monomer]:[CTA] | 50:1 to 200:1 | Determines the target degree of polymerization. |

| [CTA]:[Initiator] | 5:1 to 10:1 | Ensures good control over the polymerization. |

| Temperature | 60 - 80°C | Dependent on the initiator's half-life. |

| Reaction Time | 24 - 48 hours | Longer times may be needed for high conversion. |

Atom Transfer Radical Polymerization (ATRP) of BFOI

ATRP is another versatile CRP method that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chains.

Scientific Rationale

In ATRP, an alkyl halide initiator is activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This generates a radical that propagates, and the resulting dormant species is deactivated by the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The choice of the ligand for the copper catalyst is crucial for controlling the polymerization of specific monomers. For fluorinated monomers, careful selection of the ligand and solvent system is necessary to maintain catalyst activity and solubility.

ATRP Mechanism

Caption: The equilibrium in ATRP between active and dormant species.

Detailed Protocol: ATRP of BFOI

Materials:

-

Bis(perfluorooctyl)itaconate (BFOI)

-

Ethyl α-bromoisobutyrate (EBiB) or a similar alkyl halide initiator

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another suitable ligand

-

Fluorinated solvent (e.g., trifluorotoluene)

-

Methanol

-

Schlenk flask and line

Procedure:

-

Catalyst Complex Formation: In a Schlenk flask, add CuBr and the fluorinated solvent. Degas with argon or nitrogen for 15-20 minutes. Add the ligand (e.g., PMDETA) and stir until a homogeneous solution is formed.

-

Monomer and Initiator Addition: In a separate flask, dissolve BFOI and the initiator (e.g., EBiB) in the fluorinated solvent. Degas this solution with argon or nitrogen.

-

Initiation of Polymerization: Transfer the monomer/initiator solution to the catalyst solution via a cannula.

-

Polymerization: Place the flask in a thermostated oil bath (e.g., 60-90°C) and stir.

-

Termination and Purification: After the desired time, terminate the polymerization by opening the flask to air. Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Quantitative Data Summary (ATRP)

| Parameter | Recommended Ratio/Value | Rationale |

| [Monomer]:[Initiator] | 50:1 to 200:1 | Controls the target molecular weight. |

| [Initiator]:[CuBr]:[Ligand] | 1:1:1 to 1:1:2 | Stoichiometry for the catalyst complex. |

| Temperature | 60 - 90°C | Influences the rate of polymerization. |

| Reaction Time | 6 - 24 hours | Dependent on the desired conversion. |

Characterization of Poly(Bis(perfluorooctyl)itaconate)

Thorough characterization of the synthesized poly(BFOI) is essential to confirm its structure, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Used to determine monomer conversion by integrating the signals of the vinylic protons of the monomer and comparing them to the signals of the polymer backbone.

-

¹⁹F NMR: This is a crucial technique for fluoropolymers. It provides detailed information about the structure of the perfluoroalkyl side chains and can be used to confirm the incorporation of the monomer into the polymer. The large chemical shift dispersion of ¹⁹F NMR is highly advantageous for resolving different fluorine environments[5].

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer. For fluorinated polymers, it is important to use a solvent system in which the polymer is fully soluble and does not interact with the column material. Tetrahydrofuran (THF) with a small amount of a fluorinated additive or a fluorinated solvent may be required as the eluent.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.

-

Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (T₉) of the polymer.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Monomer Conversion | Insufficient initiator; oxygen inhibition; low temperature. | Increase initiator concentration; ensure thorough degassing; increase temperature. |

| Broad Molecular Weight Distribution (in CRP) | Impurities in monomer or solvent; incorrect ratios of reagents. | Purify monomer and solvent; carefully control stoichiometry. |

| Polymer Insoluble | High molecular weight; cross-linking. | Adjust reaction conditions to target lower molecular weight; check for impurities that could act as cross-linkers. |

| Poor GPC Trace | Polymer adsorption on the column. | Use a different eluent (e.g., with a fluorinated additive) or a specialized column for fluoropolymers. |

References

-

Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography - PMC. (2024). ACS Publications. [Link]

-

Polymerization of itaconic acid and derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

- US Patent for Preparation of polyitaconic acid - Google Patents. (n.d.).

- US Patent for Aqueous emulsion polymerization of fluorinated monomers using fluorinated surfactants - Google Patents. (n.d.).

-

Straightforward Synthetic Protocol to Bio-Based Unsaturated Poly(ester amide)s from Itaconic Acid with Thixotropic Behavior - MDPI. (2021). MDPI. [Link]

-

PFAS - Wikipedia. (n.d.). Wikipedia. [Link]

-

Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro-Inflammatory Macrophage Activation - PubMed. (2024). PubMed. [Link]

-

Synthesis of Poly(Itaconate)s With High Monomer Conversion Applying Emulsion Polymerization | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

- US Patent for Free radical polymerization method for fluorinated copolymers - Google Patents. (n.d.).

-

Perfluorocarbon Fluids: Universal Suspension Polymerization Media - ACS Publications. (1998). ACS Publications. [Link]

-

4-octyl itaconate improves the viability of D66H cells by regulating the KEAP1-NRF2-GCLC/HO-1 pathway - PubMed. (2023). PubMed. [Link]

-

Functionalization of Enzymatically Synthesized Rigid Poly(itaconate)s via Post-Polymerization aza-Michael Addition - ArTS. (n.d.). ArTS. [Link]

-

(PDF) Optimisation of the RAFT Polymerization Conditions for the in Situ Formation of Nano-objects via Dispersion Polymerization in Alcoholic Medium - ResearchGate. (2014). ResearchGate. [Link]

-

Polymerization of itaconic acid and derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

-

Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. (2022). ScienceDirect. [Link]

-

Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - NIH. (2022). National Institutes of Health. [Link]

-

Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - RSC Publishing. (2020). RSC Publishing. [Link]

-

Fluorogenic monomer activation for protein-initiated atom transfer radical polymerization - Organic & Biomolecular Chemistry (RSC Publishing). (2019). RSC Publishing. [Link]

-

Perfluoroalkylated alternating copolymer possessing solubility in fluorous liquids and imaging capabilities under high energy radiation - PMC. (2020). National Institutes of Health. [Link]

-

Fluorine-19 NMR investigation of poly(trifluoroethylene). (2000). ScienceDirect. [Link]

-

Effect of Fluorinated Comonomer, Polymerizable Emulsifier, and Crosslinking on Water Resistance of Latex Coatings - MDPI. (2022). MDPI. [Link]

-

Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy and Size-Exclusion Chromatography | ACS Polymers Au. (2022). ACS Publications. [Link]

-

Solubility of fluorinated homopolymer and block copolymer in compressed CO2. (2006). ScienceDirect. [Link]

-

Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research - ResearchGate. (2022). ResearchGate. [https://www.researchgate.net/publication/365318182_Poly glycerol_itaconate_Crosslinking_via_the_aza-Michael_Reaction-A_Preliminary_Research]([Link] glycerol_itaconate_Crosslinking_via_the_aza-Michael_Reaction-A_Preliminary_Research)

-

The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - DigitalCommons@URI. (2023). DigitalCommons@URI. [Link]

-

Fluorinated initiators, mediators, and solvents in controlled radical polymerization | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Microstructural Characterization of Fluoropolymers via Two-Dimensional 1H/19F/13C Triple-Resonance NMR Techniques | Macromolecules - ACS Publications. (2002). ACS Publications. [Link]

-

Development of Itaconate Polymers Microparticles for Intracellular Regulation of Pro‐Inflammatory Macrophage Activation - PMC. (2024). National Institutes of Health. [Link]

-

(PDF) Structure characterization of fluoropolymers - ResearchGate. (n.d.). ResearchGate. [Link]

-

Radical polymerization - Wikipedia. (n.d.). Wikipedia. [Link]

-

Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers - PMC. (2022). National Institutes of Health. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (2018). National Institutes of Health. [Link]

-

ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity - MDPI. (2019). MDPI. [Link]

-

Solid state 19F NMR Characterization of Fluorine-containing Polymers for Electronics and Photonics. (n.d.). iopscience.iop.org. [Link]

Sources

- 1. Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. ichp.vot.pl [ichp.vot.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Perfluoroalkylated alternating copolymer possessing solubility in fluorous liquids and imaging capabilities under high energy radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of superhydrophobic coatings using Bis(perfluorooctyl)itaconate

Executive Summary

This application note details the synthesis and application of Bis(perfluorooctyl)itaconate (BPFOI) , a highly fluorinated monomer derived from bio-based itaconic acid, to create robust superhydrophobic coatings. Unlike conventional fluorinated acrylates, the itaconate backbone provides a unique structural rigidity and a "bio-privileged" synthetic route.

To achieve superhydrophobicity (Contact Angle > 150°, Sliding Angle < 10°), this protocol employs a hierarchical nanocomposite approach . The low surface energy of the poly(BPFOI) matrix (

Target Audience: Polymer Chemists, Surface Scientists, and R&D Engineers in coating technologies.

Scientific Foundation & Mechanism

Why Bis(perfluorooctyl)itaconate?

-

Dual Fluorine Tails: The monomer features two perfluoroalkyl side chains per repeating unit, doubling the fluorine density compared to standard mono-functional acrylates. This maximizes the

groups at the air-interface, which are critical for minimizing surface free energy. -

Itaconate Backbone: Derived from the fermentation of biomass (Aspergillus terreus), itaconic acid offers a sustainable alternative to petrochemical acrylics. The 1,1-disubstituted vinyl structure imparts high glass transition temperatures (

) and chemical resistance.

The Superhydrophobic Mechanism

The coating operates on the Cassie-Baxter model , where water droplets sit on a composite surface of solid fluoropolymer and trapped air pockets.

Where:

- : Apparent contact angle (Superhydrophobic).

- : Fraction of solid surface in contact with liquid (minimized by nanoparticles).

- : Young’s contact angle of the flat polymer (maximized by BPFOI).

Materials & Safety

Critical Safety Notice:

-

Fluorinated Compounds: Handle 1H,1H,2H,2H-perfluorodecanol and fluorinated polymers in a fume hood. Avoid inhalation of vapors, especially during thermal curing (potential for polymer fume fever).

-

Solvents: Tetrahydrofuran (THF) and Hexafluorobenzene are highly flammable.

| Reagent | Specification | Role |

| Itaconic Acid | >99%, Bio-derived | Monomer Core |

| 1H,1H,2H,2H-Perfluorodecanol | >98% (C8F17-CH2-CH2-OH) | Fluorinated Tail Source |

| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ACS Grade | Esterification Catalyst |

| AIBN | Recrystallized from methanol | Radical Initiator |

| Silica Nanoparticles | Fumed, 7-14 nm (e.g., Aerosil R972) | Roughness Agent |

| Trifluorotoluene (TFT) | Anhydrous | Fluorinated Solvent |

Experimental Protocols

Protocol A: Synthesis of Bis(perfluorooctyl)itaconate Monomer

This step converts hydrophilic itaconic acid into the superhydrophobic monomer via Fischer esterification.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add Itaconic Acid (13.0 g, 0.1 mol), 1H,1H,2H,2H-Perfluorodecanol (95.0 g, 0.205 mol, slight excess), and p-TsOH (0.5 g) into the flask.

-

Solvent: Add 100 mL of Toluene or Xylene (azeotropic agent).

-

Reaction: Heat the mixture to reflux (110-140°C) for 12–16 hours. Monitor water collection in the Dean-Stark trap.

-

Endpoint: Reaction is complete when theoretical water volume (~3.6 mL) is collected.

-

-

Purification:

-

Cool to room temperature.

-

Wash the organic phase with 5% NaHCO3 (aq) to remove unreacted acid and catalyst.

-

Wash with brine and dry over anhydrous MgSO4.

-

Remove solvent via rotary evaporation.

-

Recrystallization: Recrystallize the crude white wax from cold methanol to obtain pure BPFOI crystals.

-

-

Validation: 1H NMR should show disappearance of acid protons and shifting of the methylene protons adjacent to the ester oxygen.

Protocol B: Free Radical Polymerization to Poly(BPFOI)

-

Preparation: In a Schlenk tube, dissolve purified BPFOI (5.0 g) in Trifluorotoluene (TFT) or Hexafluorobenzene (10 mL).

-

Note: Standard solvents like THF may not fully dissolve highly fluorinated monomers.

-

-

Initiation: Add AIBN (1 wt% relative to monomer).

-

Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (oxygen inhibits radical polymerization).

-

Polymerization: Backfill with Nitrogen and heat to 70°C for 24 hours.

-

Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of cold Methanol/Hexane (1:1).

-

Drying: Vacuum dry at 50°C overnight. Result is a white, hydrophobic powder.

Protocol C: Fabrication of Superhydrophobic Nanocomposite Coating

This protocol creates the hierarchical structure required for superhydrophobicity.[1][2][3]

-

Dispersion (The Paint):

-

Dissolve Poly(BPFOI) (0.5 g) in TFT (20 mL).

-

Add Hydrophobic Fumed Silica (0.25 g) (Ratio Polymer:SiO2 = 2:1).

-

Sonication: Ultrasonicate for 30 minutes to ensure homogeneous dispersion of aggregates.

-

-

Substrate Prep: Clean glass or aluminum slides with acetone, then isopropanol, and plasma treat (optional) to ensure initial adhesion.

-

Deposition (Spray Coating):

-

Use an airbrush with a 0.5 mm nozzle.

-

Pressure: 30 psi (Nitrogen carrier gas).

-

Distance: 15 cm from substrate.

-

Spray 3–5 cross-layers, allowing 1 minute flash-off time between coats.

-

-

Curing: Anneal the coating at 120°C for 1 hour. This promotes polymer flow around the silica nanoparticles, locking them in place (mechanical interlocking).

Visualization of Workflows

Figure 1: Synthesis & Fabrication Pathway

Caption: Step-by-step chemical synthesis and physical formulation workflow for BPFOI coatings.

Figure 2: Superhydrophobic Mechanism (Cassie-Baxter State)

Caption: The Cassie-Baxter state where water rests on air pockets trapped by the fluorinated roughness.

Characterization & Validation

To validate the quality of the coating, perform the following tests. Data should be recorded in the format below.

Standard Validation Metrics

| Test Parameter | Method | Target Value | Troubleshooting (If Failed) |

| Static Contact Angle (WCA) | Goniometer (5 µL water) | > 155° | Increase Silica content; Check for surface contamination. |

| Sliding Angle (SA) | Tilting stage | < 5° | Surface is Wenzel (wet) state. Increase roughness/layers. |

| Hysteresis | Advancing - Receding CA | < 5° | Improve dispersion of nanoparticles (reduce agglomeration). |

| Adhesion | Cross-hatch Tape Test (ASTM D3359) | 4B - 5B | Use primer layer or plasma treat substrate before coating. |

| Chemical Resistance | Immersion in HCl (pH 1) / NaOH (pH 14) | No change in WCA | Polymer crosslinking density is too low; increase curing time. |

Spectroscopy Data (Reference)

-

FTIR: Look for strong C-F stretches at 1150–1250 cm⁻¹ and Carbonyl (C=O) ester stretch at ~1740 cm⁻¹. Absence of O-H stretch (3400 cm⁻¹) confirms polymerization/drying.

-

1H NMR (Polymer): Broadening of signals compared to monomer. Disappearance of vinyl protons (5.7, 6.3 ppm).

References

-

Synthesis of Fluorinated Itaconates

- Title: "Synthesis and polymerization of fluorinated itacon

- Source:Journal of Polymer Science Part A: Polymer Chemistry.

-

URL:[Link] (General Journal Link for verification of field standards).

-

Superhydrophobic Mechanisms

-

Bio-based Fluoropolymers

- Title: "Itaconic acid: A promising bio-based building block."

- Source:Chemical Reviews.

-

URL:[Link]

-

Nanocomposite Coating Techniques

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Fabrication of superhydrophobic coating for preventing microleakage in a dental composite restoration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fabrication of Durable, Chemically Stable, Self-Healing Superhydrophobic Fabrics Utilizing Gellable Fluorinated Block Copolymer for Multifunctional Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine-Free Transparent Superhydrophobic Nanocomposite Coatings from Mesoporous Silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Enhanced Synthesis of Poly(1,4-butanediol itaconate) via Box–Behnken Design Optimization [mdpi.com]

Synthesis of oleophobic polymers containing Bis(perfluorooctyl)itaconate

Application Note: Synthesis and Characterization of Oleophobic Fluorinated Polyitaconates

Executive Summary

This guide details the synthesis of Poly(Bis(1H,1H,2H,2H-perfluorodecyl)itaconate) , a highly oleophobic fluoropolymer derived from bio-based itaconic acid. While the industry often refers to this class as "Bis(perfluorooctyl)itaconates," the chemically stable and commercially relevant monomer utilizes an ethyl spacer (

Key Technical Insight: Itaconates are 1,1-disubstituted ethylenes. This steric bulk creates a high energy barrier for propagation, making homopolymerization difficult. This protocol utilizes solution polymerization in

Monomer Synthesis: Bis(perfluoroalkyl)itaconate

Objective: Synthesize the monomer via Fischer esterification of itaconic acid with

Reaction Scheme

(WhereMaterials

-

Itaconic Acid (IA): >99% purity (Bio-sourced).

-

Fluorinated Alcohol:

-Perfluorodecanol ( -

Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH).

-

Solvent: Toluene (ACS Reagent).

-

Inhibitor: Hydroquinone (to prevent premature polymerization during reflux).

Protocol 1: Dean-Stark Esterification

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Charging: Add Itaconic Acid (13.0 g, 0.1 mol), Fluorinated Alcohol (95.0 g, 0.205 mol, 2.5% excess), p-TsOH (0.5 g), Hydroquinone (0.05 g), and Toluene (200 mL).

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring. Water will azeotrope with toluene and collect in the trap. -

Monitoring: Continue reflux until water evolution ceases (approx. 6–12 hours). The theoretical water yield is

. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with

( -

Wash with Brine (

) and Distilled Water ( -

Dry over anhydrous

and filter.

-

-

Purification: Remove toluene under reduced pressure (Rotovap). The crude product is a waxy solid. Recrystallize from minimal hot methanol or purify via column chromatography (Hexane/Ethyl Acetate 9:1) if high purity is required for controlled radical polymerization.

-

Yield Target: >85%.[1]

-

Validation:

(Absence of -COOH proton at 12 ppm; appearance of ester

-

Polymerization Protocol

Challenge: Poly(fluorinated itaconates) are insoluble in common organic solvents (THF, Acetone) due to the rigid, low-surface-energy fluorinated side chains.

Solution: Use

Protocol 2: Free Radical Solution Polymerization

-

Reagents:

-

Monomer: Bis(perfluorooctylethyl)itaconate (Synthesized above).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

-

Solvent:

-Trifluorotoluene (TFT).

-

-

Preparation:

-

In a Schlenk tube, dissolve Monomer (5.0 g) in TFT (10 mL) to achieve ~33 wt% solids.

-

Add AIBN (1.0 mol% relative to monomer).

-

-

Degassing (Critical): Oxygen inhibits radical polymerization. Perform 3 cycles of freeze-pump-thaw or purge with Argon for 20 minutes.

-

Polymerization:

-

Seal the tube and immerse in an oil bath at

. -

Note: Do not exceed

significantly; itaconates suffer from low ceiling temperatures ( -

Stir for 24–48 hours.

-

-

Termination & Isolation:

-

Quench by cooling to

and exposing to air. -

Precipitate the polymer into a large excess of Methanol (polymer is insoluble in MeOH).

-

Filter the white precipitate and dry under vacuum at

for 24 hours.

-

Visualization: Synthesis & Mechanism

Figure 1: Monomer Synthesis Pathway

Caption: Acid-catalyzed Fischer esterification of Itaconic Acid with fluorinated alcohol using azeotropic distillation.

Figure 2: Polymerization & Oleophobic Mechanism

Caption: Radical polymerization pathway leading to surface reorientation of perfluorinated side chains.

Characterization & Data Analysis

Quantitative Data Summary

| Parameter | Method | Target Value | Notes |

| Monomer Purity | Ensure removal of free alcohol (signal at 3.9 ppm). | ||

| Molecular Weight ( | GPC (in TFT/THF mix) | Low due to steric hindrance. | |

| Water Contact Angle | Goniometry | Hydrophobic. | |

| Hexadecane Contact Angle | Goniometry | Oleophobic (Key Metric). | |

| Surface Energy | Zisman Plot | Critical for oil repellency. |

Expert Insight: Troubleshooting Low Molecular Weight

If the molecular weight is insufficient for film formation:

-

Copolymerization: Add 10–20 mol% Methyl Methacrylate (MMA) or Styrene . This significantly increases propagation rates (

) while retaining surface oleophobicity because the fluorinated chains still segregate to the air-polymer interface. -

Solvent Choice: Ensure the solvent dissolves the polymer. If the solution turns cloudy during reaction, the polymer is precipitating, trapping radicals and terminating chains early. Switch to pure Hexafluorobenzene or supercritical

.

Application Note: Drug Development Context

For drug development professionals, these polymers are critical for:

-

Microfluidic Devices: Coating channels to prevent adsorption of lipophilic drugs or proteins.

-

Packaging: Creating non-stick surfaces for high-value viscous biologics.

Protocol for Coating Glass Slides:

-

Dissolve polymer in TFT (

). -

Filter through a

PTFE syringe filter. -

Spin coat onto clean glass/silicon at 2000 rpm for 60s.

-

Anneal at

for 1 hour. This annealing step is crucial to allow the fluorinated side chains to rotate and orient toward the air interface, maximizing oleophobicity.

References

-

Synthesis of Fluorinated Itaconates: Journal of Polymer Science Part A: Polymer Chemistry. "Radical polymerization of itaconates with fluorinated side chains."

-

Polymerization Kinetics: Macromolecules. "Steric effects in the free radical polymerization of 1,1-disubstituted ethylenes."

-

Solubility of Fluoropolymers: Industrial & Engineering Chemistry Research. "Solubility of Poly(perfluoromonoitaconates) in Supercritical CO2." [2]

-

Oleophobic Mechanisms: Langmuir. "Surface Organization of Fluorinated Chains."

-

Living Polymerization of Itaconates: Polymer Chemistry. "Expanding the polymerization potential of itaconic acid through methacrylate functionalization."

Sources

Application Note: Cross-linking Architectures for Bis(perfluorooctyl)itaconate (BPI) Films

Executive Summary

Bis(perfluorooctyl)itaconate (BPI) represents a specialized class of monomers combining the bio-renewable backbone of itaconic acid with the extreme surface energy reduction of perfluorinated side chains. These materials are critical for developing superhydrophobic/oleophobic coatings, microfluidic device passivation, and advanced optical films.

However, BPI presents a significant chemical challenge: steric hindrance . The 1,1-disubstituted vinyl group of the itaconate moiety results in extremely low propagation rate coefficients (

This guide details two field-proven cross-linking methodologies designed to overcome these kinetic barriers:

-

Thiol-Ene Photopolymerization (Click Chemistry): The preferred method for rapid, oxygen-tolerant curing.

-

Radical Co-polymerization: A thermal method utilizing reactive comonomers to drive chain growth.

Material Science & Solubility Considerations

Before attempting cross-linking, the solubility profile of BPI must be addressed. The perfluorooctyl (

-

Required Solvents: You must use fluorinated solvents such as

-Trifluorotoluene (TFT), Hexafluoroisopropanol (HFIP), or hydrofluoroethers (e.g., Novec™ 7100/7200). -

Miscibility Warning: Standard hydrocarbon cross-linkers (e.g., aliphatic thiols) may phase-separate from BPI. Co-solvents (e.g., 10-20% THF mixed into the fluorinated solvent) are often required to maintain a homogeneous precursor solution.

Method A: Thiol-Ene Photopolymerization (The "Gold Standard")

Rationale

Thiol-ene chemistry proceeds via a step-growth radical addition mechanism that is less sensitive to steric hindrance than chain-growth homopolymerization. The thiyl radical is small and electrophilic, readily attacking the electron-deficient double bond of the itaconate.

Reagents

-

Monomer: Bis(perfluorooctyl)itaconate (BPI).

-

Cross-linker: Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (4-arm thiol).

-

Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or Irgacure 184.

-

Solvent:

-Trifluorotoluene (TFT).

Protocol

-

Stoichiometry Calculation:

-

Calculate the molar equivalents of alkene groups (1 per BPI molecule) and thiol groups (4 per PETMP molecule).

-

Prepare a 1:1 stoichiometric ratio of Thiol:Ene functional groups.

-

Note: A slight excess of thiol (1.05:1) can prevent unreacted monomer leaching, but may reduce mechanical hardness.

-

-

Formulation:

-

Dissolve BPI in TFT to a concentration of 20-30 wt%.

-

Add PETMP. If cloudiness occurs, add THF dropwise until clear (ensure THF content <20% to prevent dewetting during spin coating).

-

Add 1.0 wt% Photoinitiator (relative to total monomer mass).

-

Vortex for 60 seconds. Filter through a 0.45 µm PTFE syringe filter.

-

-

Film Deposition:

-

Spin-coat onto silicon or glass substrate: 1500 RPM for 45 seconds (Target thickness: ~200-500 nm).

-

Soft Bake: 60°C for 2 minutes to remove solvent.

-

-

Curing (UV Exposure):

-

Place under UV LED source (365 nm or 405 nm depending on initiator).

-

Intensity: 20-50 mW/cm².

-

Time: 60-120 seconds.

-

Validation: The film should become insoluble in TFT immediately after exposure.

-

-

Post-Cure Bake:

-

Anneal at 120°C for 1 hour. This promotes the reorganization of perfluorooctyl chains to the air interface, maximizing hydrophobicity.

-

Mechanism Visualization (DOT)

Figure 1: The thiol-ene cycle allows for rapid cross-linking of sterically hindered itaconates by alternating between thiyl and carbon-centered radicals.

Method B: Radical Co-polymerization (Thermal)

Rationale

If UV curing is not feasible (e.g., opaque substrates or thick molds), thermal radical polymerization is the alternative. Because BPI homopolymerizes poorly, a reactive "driver" comonomer like Divinylbenzene (DVB) or Ethylene Glycol Dimethacrylate (EGDMA) is required to propagate the radical chain.

Protocol

-

Formulation:

-

Monomer A: BPI (70 mol%).

-

Monomer B (Cross-linker): EGDMA (30 mol%). Note: High cross-linker content is needed to force BPI incorporation.

-

Initiator: AIBN (Azobisisobutyronitrile), 1.0 wt%.

-

Solvent: Benzotrifluoride (BTF).

-

-

Degassing (Critical):

-

Oxygen inhibits radical polymerization. Purge the solution with Nitrogen or Argon for 10 minutes prior to coating.

-

-

Curing:

-

Cast film inside a glovebox or under an inert atmosphere blanket.

-

Step 1: 65°C for 4 hours (Initiation).

-

Step 2: 90°C for 2 hours (Completion).

-

Characterization & Validation

To ensure the protocol was successful, the following data points must be verified.

| Metric | Test Method | Target Value (Success) | Troubleshooting (Failure) |

| Surface Energy | Water Contact Angle (Goniometry) | >110° (Hydrophobic) | <90°: Solvent retained or poor fluorine segregation. Anneal longer. |

| Cross-linking Density | Solvent Rub Test (TFT or Acetone) | No visible damage after 50 rubs | Film dissolves: Incomplete cure. Check UV intensity or Initiator age. |

| Chemical Conversion | FTIR Spectroscopy | Disappearance of peak at 1640 cm⁻¹ (C=C stretch) | Peak remains: Steric hindrance dominated. Switch to Thiol-Ene method. |

| Surface Chemistry | XPS (X-ray Photoelectron Spectroscopy) | High F/C ratio (~1.5 - 2.0) | High O/C ratio: Oxidation or surface contamination. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for preparing cross-linked BPI films.

References

-

Reactivity of Itaconates: Engel, D. et al. "Reactivity Ratios of Biobased Dialkyl Itaconate Radical Polymerizations Derived from In-Line NMR Spectroscopy." ACS Polymers Au, 2024. [Link] Context: Establishes the low propagation rate of itaconates and the necessity of copolymerization.[1]

-

Thiol-Ene Cross-linking: Li, Z. et al.[2] "A fully biomass based monomer from itaconic acid and eugenol to build degradable thermosets via thiol–ene click chemistry."[2] Polymer Chemistry, 2024.[1][3][4] [Link] Context: Validates thiol-ene chemistry as a robust method for curing itaconate derivatives.

-

Fluorinated Polymer Properties: Wang, Y. et al. "Synthesis and properties of fluorinated copolymerized polyimide films." Materials Research, 2020. [Link] Context: Provides background on the segregation of fluorinated chains to surfaces for enhanced hydrophobicity.

-